molecular formula C5H6F2N2 B13012149 3-(Difluoromethyl)azetidine-3-carbonitrile

3-(Difluoromethyl)azetidine-3-carbonitrile

Cat. No.: B13012149
M. Wt: 132.11 g/mol
InChI Key: TZFNWWLHBRUXEE-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)azetidine-3-carbonitrile is a chemical compound with the molecular formula C5H6F2N2 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)azetidine-3-carbonitrile typically involves the reaction of azetidine derivatives with difluoromethylating agents. One common method includes the treatment of azetidine with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of difluoromethyl azetidine derivatives with additional functional groups.

    Reduction: Formation of azetidine derivatives with reduced functional groups.

    Substitution: Formation of new azetidine derivatives with substituted groups.

Scientific Research Applications

3-(Difluoromethyl)azetidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Fluoromethyl)azetidine-3-carbonitrile
  • 3-(Chloromethyl)azetidine-3-carbonitrile
  • 3-(Bromomethyl)azetidine-3-carbonitrile

Uniqueness

3-(Difluoromethyl)azetidine-3-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity compared to its analogs with different halogen substituents .

Properties

Molecular Formula

C5H6F2N2

Molecular Weight

132.11 g/mol

IUPAC Name

3-(difluoromethyl)azetidine-3-carbonitrile

InChI

InChI=1S/C5H6F2N2/c6-4(7)5(1-8)2-9-3-5/h4,9H,2-3H2

InChI Key

TZFNWWLHBRUXEE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)C(F)F

Origin of Product

United States

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